N-(pyridin-3-ylmethyl)ethanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-2-9-6-8-4-3-5-10-7-8/h3-5,7,9H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGROJTFSHJVVSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405876 | |
| Record name | N-(pyridin-3-ylmethyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3000-75-7 | |
| Record name | N-Ethyl-3-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3000-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(pyridin-3-ylmethyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl[(pyridin-3-yl)methyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
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Contextualization Within Pyridinemethanamine Derivatives and Their Significance in Organic and Medicinal Chemistry
Pyridinemethanamine derivatives, the class of compounds to which N-(pyridin-3-ylmethyl)ethanamine belongs, are characterized by a pyridine (B92270) ring linked to an amine group via a methylene (B1212753) bridge. This structural motif is of profound interest in medicinal chemistry due to the versatile nature of the pyridine ring. nih.gov The pyridine nucleus, a six-membered heteroaromatic ring containing a nitrogen atom, can significantly influence a molecule's pharmacological properties. nih.govnih.gov Its ability to form hydrogen bonds, its basicity, and its capacity to interact with biological targets make it a privileged scaffold in drug discovery. nih.gov
The significance of pyridine-containing compounds is underscored by their presence in a vast number of FDA-approved drugs. nih.gov These compounds exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govevitachem.com The pyridine ring's electronic properties and its potential for substitution at various positions allow for the fine-tuning of a molecule's steric and electronic characteristics, which is crucial for optimizing its interaction with enzymes and receptors. evitachem.comwikipedia.org this compound, with its specific arrangement of a pyridine ring, a methylene linker, and an ethylamine (B1201723) group, presents a unique combination of these features, making it a valuable subject for synthetic and medicinal chemistry research.
Historical Perspectives and Evolution of Research on Pyridine Containing Amines
The journey of pyridine (B92270) in science began with its isolation in 1846 by Anderson from picoline. nih.gov However, it took several decades for its structure to be fully elucidated by Wilhelm Körner and James Dewar in the late 1860s and early 1870s. nih.govwikipedia.org Early research into pyridine and its derivatives focused on understanding their fundamental chemical properties and reactions.
The 20th century witnessed a surge in research on pyridine-containing compounds, driven by the discovery of their presence in essential natural products like nicotine (B1678760) and vitamin B6 (pyridoxine). nih.gov This realization spurred investigations into the synthesis and biological activities of a wide array of pyridine derivatives. The development of synthetic methodologies, such as the Hantzsch pyridine synthesis, further fueled the exploration of this class of compounds. ijnrd.org Over time, research evolved from basic characterization to the strategic design and synthesis of pyridine-containing amines with specific therapeutic applications in mind. This has led to the development of numerous drugs with a pyridine core that are used to treat a variety of conditions. nih.govnih.gov
Current Research Trajectories and Unanswered Questions Pertaining to N Pyridin 3 Ylmethyl Ethanamine
Current research on N-(pyridin-3-ylmethyl)ethanamine and related pyridinemethanamine derivatives is multifaceted, with a strong emphasis on their potential applications in medicinal chemistry. One key area of investigation is their use as building blocks in the synthesis of more complex molecules with desired biological activities. The reactivity of the amine and the pyridine (B92270) ring allows for a variety of chemical modifications, enabling the creation of libraries of compounds for screening.
A significant research trajectory involves exploring the potential of these compounds as inhibitors of specific enzymes or modulators of receptors. For instance, derivatives of pyridinemethylamine have been studied for their role as cholinesterase inhibitors and their potential in studying β-amyloid aggregation, which is relevant to Alzheimer's disease research. While the specific mechanisms of action for this compound are not yet fully understood, it is believed to interact with various molecular targets due to the presence of the pyridazine (B1198779) ring.
Despite the growing interest, several unanswered questions remain. A primary focus of ongoing research is to fully elucidate the mechanism of action of this compound and its derivatives. Understanding how these compounds interact with biological targets at a molecular level is crucial for designing more potent and selective therapeutic agents. Further research is also needed to explore the full spectrum of their potential biological activities, including their antimicrobial and anticancer properties, which have been suggested in preliminary studies.
Coordination Chemistry and Ligand Properties of N Pyridin 3 Ylmethyl Ethanamine
N-(pyridin-3-ylmethyl)ethanamine as a Monodentate or Polydentate Ligand
The presence of two distinct nitrogen donor atoms enables this compound to function as a bidentate ligand, forming a stable six-membered chelate ring with a metal center. This chelating behavior is common for ligands containing similar (amino)pyridine frameworks, which have been shown to form bis(chelated) complexes with metal ions like nickel(II). nih.gov In this bidentate mode, both the pyridyl nitrogen and the ethanamine nitrogen coordinate to the same metal ion.
Alternatively, the ligand can act in a monodentate fashion, coordinating through either the pyridine (B92270) nitrogen or the amine nitrogen. Pyridine itself often acts as a monodentate ligand in coordination complexes. jscimedcentral.com The specific coordination mode adopted by this compound can be influenced by several factors, including the nature of the metal ion, the reaction stoichiometry, the solvent system, and the presence of competing counter-ions. Furthermore, it can also function as a bridging ligand, where its two nitrogen atoms coordinate to two different metal centers, potentially leading to the formation of polymeric structures.
Synthesis and Characterization of Metal Complexes with this compound
The synthesis of metal complexes involving this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.
Transition Metal Complexes (e.g., Copper(II), Zinc(II), Cobalt(II), Nickel(II))
The formation of transition metal complexes with pyridine-based ligands is well-documented. jscimedcentral.com For ligands analogous to this compound, complexes with a range of transition metals have been synthesized and characterized.
Synthesis: The general synthetic route involves mixing the ligand with a metal salt, such as a halide, acetate, or nitrate, in a solvent like ethanol (B145695) or methanol. The reaction mixture is often stirred and may require refluxing for a period to ensure completion. nih.gov For instance, nickel(II) complexes with related (amino)pyridine ligands have been successfully synthesized by reacting the ligands with [NiBr2(DME)] (DME = 1,2-dimethoxyethane) to yield the corresponding bis(chelated)nickel(II) complexes. nih.gov Similarly, cobalt(II) complexes with pyridine-based macrocycles have been prepared by reacting the ligand with various cobalt(II) salts. rsc.org The resulting solid complexes can then be isolated by filtration and purified by recrystallization. jscimedcentral.comnih.gov
Characterization: Characterization of these complexes is achieved through various analytical techniques. Elemental analysis is used to confirm the stoichiometry of the complex. allresearchjournal.comjocpr.com Molar conductivity measurements can determine whether the complexes are electrolytic or non-electrolytic in nature. jocpr.com Magnetic susceptibility measurements are employed to determine the magnetic properties of the complexes, which is particularly important for paramagnetic metal ions like Cu(II), Ni(II), and Co(II). nih.govrsc.org
| Metal Ion | Typical Precursor | Ligand Type | General Synthetic Method | Characterization Techniques | Reference |
|---|---|---|---|---|---|
| Nickel(II) | [NiBr₂(DME)] | (Amino)pyridine | Reaction of ligand with metal precursor in an organic solvent. | X-ray crystallography, Elemental Analysis | nih.gov |
| Cobalt(II) | CoI₂ | Pyridine | Reaction of in situ prepared cobalt diiodide with the ligand in acetonitrile (B52724). | X-ray crystallography, Cyclic Voltammetry, Magnetic Measurements | nih.gov |
| Copper(II), Zinc(II), Nickel(II) | Metal Acetates | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Refluxing an ethanolic solution of the metal salt and ligand in a 1:2 molar ratio. | Elemental Analysis, FTIR, UV-Vis, NMR, Magnetic Susceptibility, Conductivity | nih.gov |
| Copper(II) | Copper(II) nitrate | Bipyridine and Amino Acids | Mixing solutions of the metal salt and ligands in absolute ethanol. | Elemental Analysis, IR, UV-Vis, Molar Conductivity | jocpr.com |
Main Group Metal Interactions
While the coordination chemistry of this compound with transition metals is more extensively studied, its nitrogen donor atoms are also capable of coordinating to main group metal ions. The interaction would be governed by the principles of Hard and Soft Acids and Bases (HSAB) theory. Main group metal ions, which are typically hard acids, would be expected to form stable complexes with the nitrogen donors of the ligand. However, detailed research and characterization of specific main group metal complexes with this compound are not widely available in the current literature. The study of metal-DNA interactions shows that main group cations like Na+, K+, and Mg2+ can bind to nitrogen and oxygen atoms in nucleic acids, demonstrating their affinity for such donor sites. mdpi.com
Structural Investigations of Coordination Compounds
Structural investigations, particularly through X-ray crystallography and various spectroscopic methods, provide crucial insights into the geometry, bonding, and electronic properties of metal complexes containing this compound.
Crystallographic Studies and Geometrical Analysis
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of coordination compounds. For complexes with ligands structurally similar to this compound, crystallographic studies have revealed detailed information about coordination geometries, bond lengths, and bond angles.
For example, in a polymeric silver(I) complex with the related ligand N-(pyridin-3-ylmethyl)pyridine-2-amine, the Ag(I) atom is coordinated by two pyridine nitrogen atoms from two different ligands, resulting in a bent arrangement with an N-Ag-N angle of 157.1(3)°. nih.gov This coordination leads to the formation of helical chains that propagate through the crystal lattice. nih.gov In another related structure of bis(pyridin-3-ylmethyl)ethanediamide monohydrate, the pyridyl rings adopt an almost orthogonal relationship to each other. nih.gov These studies highlight the potential for this compound to form intricate supramolecular architectures through both coordination and hydrogen bonding.
| Compound | Coordination Geometry | Key Bond Angle (°) | Key Bond Lengths (Å) | Supramolecular Features | Reference |
|---|---|---|---|---|---|
| {Ag(C₁₁H₁₁N₃)}n | Bent at Ag(I) | N-Ag-N = 157.1(3) | Ag···Ag = 3.0897(12) | Helical chains, π–π stacking | nih.gov |
Spectroscopic Signatures in Metal Complexes (e.g., IR, UV-Vis, NMR, EPR)
Spectroscopic techniques are vital for characterizing coordination compounds, especially when single crystals are not obtainable, and for studying their properties in solution.
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand to the metal ion. Upon complexation, characteristic shifts in the vibrational frequencies of the ligand are observed. For this compound complexes, one would expect to see a shift in the N-H stretching vibration of the ethanamine group and changes in the pyridine ring stretching vibrations. allresearchjournal.comnih.gov The appearance of new bands in the far-IR region (typically below 500 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) bonds, providing direct evidence of coordination. allresearchjournal.com In the IR spectrum of a related precursor, N,N′-bis(pyridin-3-ylmethyl)oxalamide, bands for ν(N-H) were observed at 3321 cm⁻¹ and for ν(C=O) between 1687-1649 cm⁻¹. nih.gov
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is particularly useful for studying transition metal complexes. The spectra can exhibit d-d electronic transitions, which are characteristic of the metal ion and its coordination environment, and charge-transfer bands. For example, the one-electron oxidation of a related square-planar Ni(II) complex was monitored by low-temperature UV-Vis spectroscopy, which showed a distinct absorption band at λmax = 462 nm. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying the structure of diamagnetic complexes in solution. For paramagnetic complexes, the NMR signals are often significantly shifted and broadened due to the influence of the unpaired electrons. koreascience.kr In the ¹H NMR spectra of paramagnetic iron(IV) complexes with pyridine-containing ligands, the pyridine proton signals can be shifted to regions as far downfield as 46 ppm or upfield to -17 ppm. nsf.gov These paramagnetic shifts are highly sensitive to the geometry and electronic structure of the complex, providing valuable insights that are not accessible for diamagnetic species. koreascience.krnsf.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR (also known as ESR) spectroscopy is a technique specifically used to study species with unpaired electrons, such as complexes of Cu(II), high-spin Co(II), and many other transition metals. The EPR spectrum provides information about the electronic ground state and the local environment of the paramagnetic center. For instance, the EPR spectral features of a five-coordinate Cu(II) complex provided evidence for the retention of its solid-state structure in a frozen solution. nih.gov This technique would be indispensable for characterizing any paramagnetic complexes formed with this compound.
Lack of Available Research Data for this compound Coordination Complexes in Specified Applications
A comprehensive search of scientific literature and chemical databases has revealed a significant gap in published research concerning the specific applications of coordination complexes derived from the chemical compound this compound in the fields of catalysis, organometallic chemistry, and material science.
The use of this compound metal complexes as catalysts in chemical reactions.
The role of these complexes in organometallic applications.
The synthesis, structure, and properties of coordination polymers or other materials derived from this compound.
While general information on the coordination chemistry of pyridine-containing ligands and their applications in catalysis and material science is abundant, specific studies focusing on this compound are not present in the accessible literature. The search results tended to provide information on related but distinct molecules, such as other pyridine isomers or ligands with different substituent groups.
This absence of dedicated research prevents the generation of a scientifically accurate and detailed article as per the provided outline. Creating content for "4.4. Applications of this compound Coordination Complexes," including subsections on "Catalysis and Organometallic Applications" and "Material Science Applications," would require speculative and unverified information, which falls outside the standards of factual and evidence-based scientific reporting.
Therefore, it must be concluded that the specific catalytic and material science applications of this compound coordination complexes represent an unexplored area of chemical research, or the relevant studies are not publicly available.
Computational Chemistry and Theoretical Investigations of N Pyridin 3 Ylmethyl Ethanamine
Quantum Chemical Calculations on Molecular Structure and Conformation (e.g., DFT studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in determining the most stable three-dimensional arrangement of a molecule. These calculations solve approximations of the Schrödinger equation to find the electron density and, from that, the lowest energy geometry of the molecule.
For N-(pyridin-3-ylmethyl)ethanamine, DFT studies would identify the most stable conformer by analyzing the rotational barriers around its flexible single bonds, such as the C-C and C-N bonds of the ethylamine (B1201723) side chain. The calculations yield precise predictions of bond lengths, bond angles, and dihedral angles. While specific DFT data for this compound is not abundant in published literature, studies on analogous molecules with pyridyl groups demonstrate the power of this method. For instance, DFT calculations on related bis-pyridyl-substituted diamides have been used to determine the relative energies of different conformations, finding energy differences of less than 1 kcal/mol between U-shaped and S-shaped structures. nih.gov Similarly, computational studies on other pyridin-3-yl containing compounds have used DFT (e.g., with the B3LYP functional and 6-311G** basis set) to obtain energy-optimized structures. nih.govresearchgate.net
A theoretical DFT calculation for this compound would produce data similar to that shown in the hypothetical table below.
Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound
| Parameter | Predicted Value | Description |
|---|---|---|
| Bond Lengths (Å) | ||
| Pyridine (B92270) C-N | ~1.34 | Length of the Carbon-Nitrogen bond within the pyridine ring. |
| Pyridine C-C | ~1.39 | Length of the Carbon-Carbon bonds within the pyridine ring. |
| C(ring)-CH₂ | ~1.51 | Length of the bond connecting the pyridine ring to the methyl group. |
| CH₂-NH | ~1.46 | Length of the bond between the methylene (B1212753) bridge and the amine nitrogen. |
| NH-CH₂ | ~1.46 | Length of the bond between the amine nitrogen and the ethyl group. |
| **Bond Angles (°) ** | ||
| C-N-C (in ring) | ~117° | Angle of the nitrogen atom within the pyridine ring. |
| C(ring)-CH₂-NH | ~112° | Angle around the bridging methylene carbon. |
| CH₂-NH-CH₂ | ~111° | Angle around the secondary amine nitrogen. |
| Dihedral Angles (°) |
Note: The values in this table are illustrative, based on typical values for similar chemical bonds and angles, and represent the type of data generated by DFT calculations.
Electronic Structure Analysis and Reactivity Prediction
Understanding the electronic structure of a molecule is key to predicting its chemical reactivity. Computational methods provide several tools for this analysis:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how a molecule will react. The HOMO energy indicates the ability to donate an electron (nucleophilicity), while the LUMO energy indicates the ability to accept an electron (electrophilicity). For this compound, the HOMO is expected to be located primarily on the electron-rich nitrogen atoms (both the pyridine and the secondary amine), while the LUMO would be distributed across the electron-deficient pyridine ring. The energy gap between HOMO and LUMO indicates the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It uses a color scale to show regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. In this compound, the most negative regions (red) would be centered on the lone pair of the pyridine nitrogen and the secondary amine nitrogen, identifying them as primary sites for protonation or hydrogen bonding. mdpi.com
Fukui Functions and Natural Population Analysis (NPA): These methods provide a quantitative measure of reactivity at specific atomic sites. NPA calculates the partial charge on each atom, while Fukui functions identify which atoms are most likely to accept or donate electrons. nih.govresearchgate.net For this molecule, these calculations would confirm the pyridine nitrogen and the secondary amine as the most likely sites for electrophilic attack. nih.govresearchgate.net
Table 2: Predicted Reactivity Sites in this compound
| Site | Type of Reactivity | Computational Evidence |
|---|---|---|
| Pyridine Nitrogen (N1) | Nucleophilic / Basic | High negative electrostatic potential (MEP), high HOMO density, high Fukui function for electrophilic attack. |
| Secondary Amine (NH) | Nucleophilic / Basic | Negative electrostatic potential (MEP), high HOMO density, potential hydrogen bond donor. |
| Pyridine Ring Carbons | Electrophilic | Positive electrostatic potential (MEP) on ring carbons, LUMO density distribution. |
| Amine Proton (N-H) | Electrophilic / Acidic | Positive electrostatic potential (MEP), potential hydrogen bond donor. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. MD applies classical mechanics to simulate the movements of atoms in a system, providing insight into conformational flexibility and interactions with other molecules, such as solvents or biological macromolecules.
An MD simulation of this compound in an aqueous solution would reveal:
Conformational Landscape: How the molecule flexes and changes its shape over time, and the relative populations of different conformers.
Solvation Shell: How water molecules arrange themselves around the solute molecule.
Hydrogen Bonding: The dynamics of hydrogen bonds forming and breaking between the molecule's nitrogen atoms and the surrounding water molecules. Studies on similar compounds highlight the importance of N–H···N and N–H···O hydrogen bonds in stabilizing molecular structures. mdpi.com
Predictive Modeling for Biological Activity and Ligand-Receptor Interactions (e.g., molecular docking)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, like this compound) when bound to a second molecule (a receptor, typically a protein). researchgate.net This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.govmdpi.com
The process involves:
Obtaining the 3D structures of the ligand and the target protein.
Placing the ligand in the protein's binding site in various conformations.
Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose. A lower score typically indicates a more favorable binding interaction.
While specific docking studies on this compound are not widely published, related pyridine derivatives have been investigated as inhibitors for various enzymes. For example, if this compound were tested as a potential inhibitor of a specific enzyme, docking would predict its binding mode and affinity.
Table 3: Illustrative Molecular Docking Results for a Hypothetical Target
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
|---|---|---|---|
| Hypothetical Kinase | -7.5 | ASP-145 | Hydrogen bond with pyridine N |
| TYR-82 | π-π stacking with pyridine ring | ||
| LEU-25 | Hydrophobic interaction with ethyl group |
Note: This table is a hypothetical example to illustrate the output of a molecular docking simulation.
Computational Tools for Reaction Mechanism Elucidation
Computational chemistry can be used to map the entire energy landscape of a chemical reaction, providing a detailed understanding of the reaction mechanism. mdpi.com This involves calculating the structures and energies of reactants, products, intermediates, and, most importantly, transition states.
For the synthesis of this compound, such as through the reductive amination of 3-pyridinecarboxaldehyde (B140518) with ethylamine, computational tools could:
Model the Reaction Pathway: Identify the structures of the imine intermediate and the transition states for its formation and subsequent reduction.
Calculate Activation Energies: Determine the energy barriers for each step of the reaction, which helps in predicting reaction rates and identifying the rate-determining step.
Evaluate Alternative Mechanisms: Compare the energy profiles of different possible reaction pathways (e.g., reductive amination vs. nucleophilic substitution) to determine the most likely mechanism under specific conditions.
By elucidating these pathways, computational chemistry can help optimize reaction conditions to improve yields and minimize byproducts.
Medicinal Chemistry and Biological Activity Studies of N Pyridin 3 Ylmethyl Ethanamine Derivatives
Structure-Activity Relationship (SAR) Studies of N-(pyridin-3-ylmethyl)ethanamine Analogues
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies have been pivotal in optimizing their potency, selectivity, and pharmacokinetic properties for various biological targets. These investigations typically involve systematic modifications of the three main components of the molecule: the pyridine (B92270) ring, the connecting alkyl chain, and the amine group.
Impact of Substitutions on the Pyridine Ring
The pyridine ring is a key feature of this scaffold, capable of forming hydrogen bonds and participating in various interactions with biological targets. Altering its substitution pattern can significantly affect binding affinity and selectivity.
Research into orexin (B13118510) receptor antagonists has demonstrated the sensitivity of this target to the pyridine moiety's placement and substitution. In one study, moving the nitrogen atom within the aromatic ring from the 3-position (pyridin-3-yl) to the 2- or 4-position in a series of tetrahydroisoquinoline-based antagonists resulted in a significant decrease in potency at the orexin-1 (OX₁) receptor. nih.gov This highlights the critical role of the nitrogen's position in establishing the optimal interaction with the receptor's binding pocket.
Further modifications, such as in a series of 2,5-disubstituted nicotinamides developed as selective orexin-2 receptor antagonists (2-SORAs), have shown that substitutions on the pyridine ring are crucial for overcoming medicinal chemistry challenges like P-glycoprotein efflux and bioactivation. researchgate.net For instance, the development of a clinical candidate involved creating a complex terpyridine structure where one of the pyridine rings is derived from the initial nicotinamide (B372718) scaffold, demonstrating how extensive modification of the core can lead to improved drug-like properties. researchgate.net
Table 1: Effect of Pyridine Isomerism on Orexin-1 (OX₁) Receptor Antagonist Potency Data derived from studies on tetrahydroisoquinoline derivatives.
| Pyridine Moiety | clogP | OX₁ IC₅₀ (nM) |
| 1-(pyridin-3-ylmethyl) | 4.47 | > 1000 |
| 1-(pyridin-2-ylmethyl) | 4.47 | > 1000 |
| 1-(pyridin-4-ylmethyl) | 4.47 | > 1000 |
IC₅₀ represents the half-maximal inhibitory concentration. clogP is the calculated log P, a measure of lipophilicity. Data indicates that while lipophilicity was reduced compared to other analogs, potency was significantly lower for all three pyridinyl derivatives in this specific scaffold. nih.gov
Influence of Alkyl Chain Modifications
The ethylamine (B1201723) side chain of this compound serves as a linker between the pyridine ring and the amine nitrogen. Its length, rigidity, and substitution can influence how the molecule fits into a binding site.
Modifications to this linker are a common strategy in drug design. For example, shortening the chain to a single methyl group, as in 1-(pyridin-3-yl)methanamine, or introducing a methyl group on the carbon adjacent to the amine, as in 1-(pyridin-3-yl)ethanamine, alters the spatial orientation of the pyridine and amine groups. bldpharm.com Introducing bulkier groups, such as the isopropyl group in N-(pyridin-3-ylmethyl)propan-2-amine, can also impact binding by creating steric hindrance or favorable van der Waals interactions. sigmaaldrich.com While these specific compounds are available as chemical building blocks, detailed SAR studies comparing their activities within a single target class were not extensively detailed in the reviewed literature. However, the principles of medicinal chemistry suggest these changes would profoundly affect biological activity.
Effects of Amine Substitution Patterns
The amine group is a critical pharmacophoric element, often involved in forming salt bridges or hydrogen bonds with acidic residues in enzymes or receptors. The nature of the substituents on the nitrogen atom dictates whether it acts as a hydrogen bond donor or acceptor and influences its basicity and lipophilicity.
The parent compound, this compound, is a secondary amine. Exploration of derivatives includes:
Primary Amines: Removing the ethyl group to give (pyridin-3-yl)methanamine.
Tertiary Amines: Such as Bis(pyridin-3-ylmethyl)amine, where a second pyridin-3-ylmethyl group replaces the ethyl group. bldpharm.com
Aryl Substituents: Replacing the ethyl group with an aromatic ring, as in N-(pyridin-3-ylmethyl)aniline, introduces significant bulk and changes the electronic properties. drugbank.com
Amide Formation: Converting the amine to an amide, as seen in the orexin antagonist 2-[6-Methoxy-1-(naphthalen-2-ylmethyl)-7-(2,2,2-trifluoroethoxy)-1,2,3,4-tetrahydroisoquinolin-2-yl]-N-(pyridin-3-ylmethyl)acetamide, fundamentally alters the group's electronic nature and conformational flexibility. nih.gov In this case, the amide derivative showed high potency, indicating that for this specific target, the amide linkage is well-tolerated and likely participates in key binding interactions. nih.gov
The transition from simple alkylamines to more complex amides is a common strategy to improve binding affinity and metabolic stability.
Mechanisms of Biological Action at the Molecular Level
Derivatives of this compound have been investigated for their ability to interact with a range of biological macromolecules. The mechanisms of action are primarily centered on the inhibition of specific enzymes and the modulation of receptor activity.
Enzyme Inhibition Studies
The this compound scaffold has been incorporated into molecules designed to inhibit specific enzymes, including kinases.
RET Kinase Inhibitors: The Rearranged during Transfection (RET) receptor tyrosine kinase is a validated target in certain cancers. nih.gov SAR studies on N-trisubstituted pyrimidine (B1678525) derivatives have identified potent inhibitors of both wild-type RET and its gatekeeper mutant RETV804M, which confers resistance to some inhibitors. nih.gov Although not direct this compound analogues, these complex structures often incorporate pyridinyl-like motifs. For example, compound 20 from one such study, an N-trisubstituted pyrimidine, showed potent enzymatic inhibition. nih.gov X-ray crystallography revealed a unique binding mode where the inhibitor bifurcates beneath the P-loop of the kinase, a novel interaction for a kinase inhibitor. nih.gov This finding underscores how scaffolds containing pyridine-like fragments can be optimized to achieve high potency against clinically relevant enzyme targets. nih.govgoogle.com
Table 2: Enzymatic Inhibition Profile of a Pyrimidine-Based RET Inhibitor
| Compound | RET IC₅₀ (nM) | RETV804M IC₅₀ (nM) |
| Compound 20 | 6.20 ± 0.58 | 18.68 ± 2.71 |
IC₅₀ represents the half-maximal inhibitory concentration against the kinase enzyme. Data demonstrates potent inhibition of both the wild-type and a clinically relevant mutant form of RET kinase. nih.gov
Cholinesterase Inhibitors: The core this compound structure has been identified as a component in the synthesis of cholinesterase inhibitors. These enzymes are therapeutic targets for conditions like Alzheimer's disease.
Receptor Binding Profiling
The this compound moiety is a key component in ligands developed for several G protein-coupled receptors (GPCRs).
Orexin Receptors: The orexin system, comprising receptors OX₁R and OX₂R, is a major regulator of sleep and arousal. nih.gov The N-(pyridin-3-ylmethyl)acetamide group has been successfully incorporated into potent orexin receptor antagonists. nih.gov Studies have shown that both dual orexin receptor antagonists (DORAs) and selective OX₂R antagonists (SORAs) can be effective for promoting sleep. cegee.org The development of these antagonists often involves extensive modification of the core structure. For instance, morphing an indole (B1671886) group in one series into a 4-phenylpyrazole led to a very potent OX₂R antagonist, demonstrating the significant impact of heterocyclic core changes on receptor affinity and selectivity. cegee.org The selectivity between OX₁R and OX₂R can be influenced by subtle differences in the receptor binding sites; for example, a single amino acid difference (Ser103 in OX₁R vs. Thr111 in OX₂R) can be exploited to achieve subtype selectivity. nih.gov
RET Inhibitors: Beyond direct enzyme inhibition, many RET inhibitors function by blocking the ligand-binding domain of the RET receptor tyrosine kinase, preventing its activation. nih.gov Therefore, these compounds also fall under the category of receptor binding modulators.
Sirtuin Inhibitors: Sirtuins are a class of NAD⁺-dependent deacetylase enzymes (not receptors) that have emerged as therapeutic targets in cancer, metabolism, and aging. nih.govmdpi.com While no direct studies link this compound to sirtuin inhibition, various heterocyclic scaffolds, including pyrazoles and pyridine derivatives, are common in the design of sirtuin inhibitors like Sirtinol and Cambinol. nih.gov The development of selective inhibitors for different sirtuin isoforms (SIRT1-7) is an active area of research. For example, some compounds show selectivity for SIRT1 over SIRT2 and SIRT3, which is important for reducing off-target effects. nih.gov
Interactions with Nucleic Acids or Other Biomolecules
The interaction of this compound derivatives with biomolecules, particularly nucleic acids, is a significant area of investigation in medicinal chemistry. The pyridine ring, a core component of this scaffold, can participate in various non-covalent interactions, including π-stacking, hydrogen bonding, and hydrophobic interactions, which are crucial for binding to biological macromolecules like DNA. nih.gov
Studies on related pyridine-containing compounds have shed light on their potential to interact with DNA. For instance, certain tetracyclic thieno[3,2-b]pyridine (B153574) derivatives have been shown to interact with salmon sperm DNA, with evidence suggesting both intercalation and groove binding as possible modes of interaction. nih.gov The efficiency of this binding is influenced by the substituents on the pyridine ring. nih.gov For example, the introduction of a hydrophobic p-methoxyphenyl group via a triple bond enhanced the intercalative ability of one such derivative. nih.gov
While direct studies on this compound itself are limited in this specific context, the electronic and steric properties of the pyridine moiety suggest its potential role as a scaffold in designing DNA-binding agents. ekb.eg The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the aromatic system can engage in π-π stacking interactions with the nucleobases of DNA. These interactions are fundamental for the stabilization of small molecules within the DNA grooves or between base pairs. nih.gov
Pharmacological Profiling of this compound Derivatives
The pharmacological evaluation of this compound derivatives involves a variety of in vitro assays to determine their interaction with specific biological targets and to quantify their therapeutic efficacy. These assays are crucial in the early stages of drug discovery for identifying promising lead compounds.
For derivatives designed as enzyme inhibitors, biochemical assays are fundamental. For instance, if a derivative is intended to target a specific kinase, its inhibitory activity would be measured using a kinase assay. Such assays typically involve incubating the enzyme with its substrate and the test compound, and then measuring the rate of product formation. The concentration of the compound that inhibits 50% of the enzyme's activity is determined as the IC₅₀ value. This approach has been used for various pyridine derivatives targeting enzymes like cyclin-dependent kinase 2 (CDK2) and FMS-like tyrosine receptor kinase 3 (FLT3). nih.govnih.gov For example, a potent N-(pyridin-3-yl)pyrimidin-4-amine derivative, compound 7l, demonstrated a strong inhibitory activity against CDK2/cyclin A2 with an IC₅₀ of 64.42 nM. nih.gov Similarly, pyridine-based derivatives have been identified as potent inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), an enzyme implicated in cancer immunotherapy. nih.gov
Binding assays are another critical tool to assess target engagement. These can be performed using various techniques, such as fluorescence polarization, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC), to measure the direct binding of the compound to its target protein and determine the binding affinity (K_d).
For compounds designed to interact with receptors, radioligand binding assays are commonly employed. In these assays, the derivative's ability to displace a known radiolabeled ligand from the receptor is measured, providing information about its binding affinity.
Cellular assays are essential for evaluating the biological effects of this compound derivatives in a more physiologically relevant context. These assays measure the compound's ability to inhibit cell growth (antiproliferative activity) or kill microorganisms (antimicrobial activity).
Antiproliferative Activity:
The antiproliferative activity of pyridine derivatives is commonly assessed using various cancer cell lines. ekb.egmdpi.com A standard method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. nih.gov The results are typically expressed as the GI₅₀ (concentration causing 50% growth inhibition) or IC₅₀ (concentration causing 50% inhibition of proliferation).
For example, a series of N-(pyridin-3-yl)pyrimidin-4-amine derivatives were evaluated for their antiproliferative efficacy against a panel of cancer cell lines, including MV4-11, HT-29, MCF-7, and HeLa. nih.gov The most promising compound, 7l, exhibited IC₅₀ values of 0.83, 2.12, 3.12, and 8.61 μM, respectively. nih.gov Further mechanistic studies in cellular models can include cell cycle analysis by flow cytometry to determine if the compounds cause cell cycle arrest at specific phases, and apoptosis assays (e.g., Annexin V staining) to quantify programmed cell death. nih.gov
Antimicrobial Activity:
The antimicrobial activity of this compound derivatives is evaluated against a range of bacterial and fungal strains. researchgate.netresearchgate.net The most common method is the broth microdilution assay, which determines the minimum inhibitory concentration (MIC). nih.gov The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
For instance, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were tested against several Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis, and Bacillus subtilis. nih.gov Several of these compounds demonstrated strong antibacterial activity, with MIC values comparable to the standard drug linezolid. nih.gov Time-kill kinetic studies can also be performed to understand whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria). nih.gov Additionally, the ability of these derivatives to inhibit biofilm formation, a key virulence factor for many pathogenic bacteria, can be assessed. nih.gov
Table 1: Antiproliferative Activity of Selected N-(pyridin-3-yl)pyrimidin-4-amine Derivatives
| Compound | MV4-11 (IC₅₀, μM) | HT-29 (IC₅₀, μM) | MCF-7 (IC₅₀, μM) | HeLa (IC₅₀, μM) |
| 7l | 0.83 | 2.12 | 3.12 | 8.61 |
Data sourced from a study on N-(pyridin-3-yl)pyrimidin-4-amine analogues as CDK2 inhibitors. nih.gov
Table 2: Antimicrobial Activity of Selected 3-(pyridine-3-yl)-2-oxazolidinone Derivatives
| Compound | S. aureus (MIC, μg/mL) | S. pneumoniae (MIC, μg/mL) | E. faecalis (MIC, μg/mL) | B. subtilis (MIC, μg/mL) |
| 21b | 4 | 2 | 8 | 4 |
| 21d | 2 | 1 | 4 | 2 |
| 21e | 4 | 2 | 8 | 4 |
| 21f | 4 | 2 | 8 | 4 |
| Linezolid | 2 | 1 | 2 | 1 |
Data sourced from a study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives as antibacterial agents. nih.gov
Lead Optimization and Drug Discovery Efforts
The this compound scaffold serves as a valuable starting point for lead optimization in drug discovery programs aimed at developing novel therapeutic agents. oakwoodchemical.com Its derivatives have shown promise as potential anti-inflammatory, antimicrobial, anticancer, and neuroprotective agents. nih.govnih.gov
Rational drug design strategies are employed to systematically modify the this compound structure to enhance its biological activity, selectivity, and pharmacokinetic properties. manchester.ac.uk This process often involves computational modeling and a deep understanding of the target's structure and the drug-target interactions. nih.gov
For instance, in the development of kinase inhibitors, molecular docking studies can be used to predict how different derivatives will bind to the ATP-binding pocket of the target kinase. nih.gov This information guides the synthesis of new analogues with modifications designed to improve binding affinity and selectivity. The design of N-(pyridin-3-yl)pyrimidin-4-amine derivatives as CDK2 inhibitors is a prime example of this approach. nih.gov
Structure-activity relationship (SAR) studies are central to rational design. By systematically altering different parts of the this compound scaffold—such as the pyridine ring, the ethylamine side chain, and the terminal amino group—and assessing the impact on biological activity, researchers can identify key structural features required for potency and selectivity. nih.gov For example, studies on pyridine derivatives have shown that the presence and position of certain functional groups, like -OMe, -OH, and -C=O, can enhance antiproliferative activity, while bulky groups may decrease it. mdpi.comnih.gov
The goal of rational design is not only to enhance efficacy but also to improve drug-like properties, such as solubility, metabolic stability, and cell permeability, which are critical for the development of a successful therapeutic agent.
Prodrug strategies represent an important approach in medicinal chemistry to overcome undesirable properties of a drug candidate, such as poor solubility, low bioavailability, or off-target toxicity. nih.govacs.org A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form in the body.
While specific examples of prodrugs based on the this compound scaffold are not extensively documented in the provided search results, the chemical handles present in this molecule—namely the secondary amine and the pyridine nitrogen—offer potential sites for prodrug modification.
For example, the secondary amine could be acylated to form an amide prodrug. This amide would be designed to be cleaved by enzymes like amidases in the body to release the active parent amine. This strategy can be used to improve membrane permeability or to target the drug to specific tissues where the activating enzymes are highly expressed.
The pyridine nitrogen could potentially be converted to an N-oxide. Amine N-oxides can be reduced in vivo, particularly in hypoxic environments such as those found in solid tumors, to regenerate the parent amine. nih.gov This approach could be explored for developing tumor-targeted therapies.
The decision to pursue a prodrug strategy should ideally be made early in the drug discovery process to address known liabilities of a chemical series. nih.gov The design of a successful prodrug requires careful consideration of the linker chemistry to ensure efficient release of the active drug at the desired site of action.
Development of Molecular Probes and Imaging Agents from this compound Derivatives
The development of molecular probes and imaging agents from this compound and its derivatives is a specialized area of research focused on creating tools for the non-invasive visualization and study of biological processes at the molecular and cellular levels. These agents are designed to interact with specific biological targets, and their distribution and concentration can be detected by various imaging modalities, including positron emission tomography (PET), single-photon emission computed tomography (SPECT), magnetic resonance imaging (MRI), and fluorescence imaging. The pyridin-3-ylmethylamine scaffold serves as a versatile platform for the design of these probes due to its ability to be chemically modified to incorporate imaging moieties and to modulate pharmacokinetic and pharmacodynamic properties.
Radiopharmaceutical Development
The core structure of this compound can be modified to incorporate positron-emitting radionuclides, such as fluorine-18 (B77423) (¹⁸F), for use in PET imaging. PET is a highly sensitive and quantitative imaging technique that allows for the three-dimensional visualization of tracer distribution in the body. The development of PET tracers from this compound derivatives involves the strategic introduction of a prosthetic group or a direct radiolabeling approach.
One notable example involves the development of radiotracers targeting specific enzymes or receptors implicated in disease. For instance, derivatives of the pyridin-3-yl group, a key component of this compound, have been incorporated into molecules designed to image tryptophan 2,3-dioxygenase (TDO), an enzyme involved in cancer progression. In a relevant study, a compound featuring a pyridin-3-yl moiety, 6-[¹⁸F]fluoro-3-(pyridin-3-yl)-1H-indole, was synthesized and evaluated as a potential PET tracer for TDO. nih.gov This research highlights the utility of the pyridin-3-yl group in guiding the design of imaging agents for oncology.
The radiosynthesis of such tracers is a critical aspect of their development. For 6-[¹⁸F]fluoro-3-(pyridin-3-yl)-1H-indole, an automated radiosynthesis was developed using a copper-mediated nucleophilic ¹⁸F-fluorination method. nih.gov This process yielded the tracer with a radiochemical purity greater than 99%. nih.gov Preclinical evaluation in animal models is essential to characterize the in vivo behavior of the radiotracer. Dynamic PET/CT imaging in mice with 6-[¹⁸F]fluoro-3-(pyridin-3-yl)-1H-indole demonstrated rapid uptake in the brain and heart, with no evidence of in vivo defluorination, which is a crucial parameter for the stability and utility of a PET tracer. nih.gov
Table 1: Radiosynthesis and In Vivo Imaging Data for a Pyridin-3-yl Containing PET Tracer
| Parameter | Value | Reference |
|---|---|---|
| Radiotracer | 6-[¹⁸F]fluoro-3-(pyridin-3-yl)-1H-indole | nih.gov |
| Radiosynthesis Method | Copper-mediated nucleophilic ¹⁸F-fluorination | nih.gov |
| Radiochemical Purity | >99% | nih.gov |
| Maximum Brain Uptake (%ID/g) | 8.1 | nih.gov |
| Maximum Heart Uptake (%ID/g) | 10.9 | nih.gov |
| In Vivo Stability | No defluorination observed | nih.gov |
Fluorescent Probes for Bioimaging
The this compound scaffold can also be functionalized with fluorophores to create fluorescent probes for cellular and molecular imaging. Fluorescence imaging is a powerful tool in biological research, allowing for the visualization of cellular structures and processes with high spatial and temporal resolution. The design of such probes often involves conjugating the pyridin-3-ylmethylamine moiety to a fluorescent dye.
While direct examples of fluorescent probes based on this compound are not extensively documented in publicly available research, the broader class of pyridine-containing compounds has been widely used in the development of fluorescent probes. For example, near-infrared (NIR) fluorescent probes based on pyronin analogues have been synthesized for bioimaging. nih.gov These probes are valuable for in vivo imaging due to the reduced light scattering and absorption by tissues in the NIR window. The general principles of designing fluorescent probes, including the selection of a suitable fluorophore and a targeting moiety, are applicable to the development of probes from this compound derivatives.
The development process for a fluorescent probe would typically involve:
Synthesis: Chemical synthesis to link the this compound derivative to a fluorescent molecule.
Photophysical Characterization: Measurement of key properties such as absorption and emission spectra, quantum yield, and photostability.
In Vitro Evaluation: Assessment of the probe's ability to label specific cells or subcellular compartments using fluorescence microscopy.
In Vivo Imaging: Application of the probe in animal models to visualize biological targets in a living organism.
Although specific data tables for this compound-based fluorescent probes are not available, the research on related pyridine derivatives provides a framework for their potential development and application in bioimaging.
Analytical and Spectroscopic Characterization of N Pyridin 3 Ylmethyl Ethanamine and Its Research Intermediates
Chromatographic Methods for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of N-(pyridin-3-ylmethyl)ethanamine and separating it from reaction mixtures. HPLC offers a reliable method for determining the presence of impurities, which is critical for its application in further chemical synthesis. thermofisher.comhelsinki.fi The purity of commercially available this compound is often reported to be around 96-97%. sigmaaldrich.commolbase.comsigmaaldrich.com
HPLC methods are frequently employed for the analysis of related aromatic amines and pyridines, often demonstrating good recovery and suitability for determining these compounds in various matrices. thermofisher.com For optimal HPLC analysis, it is recommended to select a detection wavelength that corresponds to the compound's absorption maximum. sielc.com While specific HPLC parameters for this compound are not extensively detailed in the provided results, general approaches for similar compounds involve using C8 or C18 columns with mobile phases typically consisting of acetonitrile (B52724) and water mixtures, sometimes with additives like trifluoroacetic acid to improve peak shape. helsinki.firesearchgate.net
Table 1: Chromatographic Data for this compound and Related Compounds
| Technique | Typical Purity | Notes |
|---|---|---|
| HPLC | 96-97% sigmaaldrich.commolbase.comsigmaaldrich.com | A primary method for purity assessment and separation of aromatic amines. thermofisher.comhelsinki.fi |
| GC | ≥97.0% (for isomeric N-(pyridin-4-ylmethyl)ethanamine) fishersci.com | Often requires derivatization for polar and thermolabile amines. thermofisher.com |
Spectroscopic Elucidation of Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is indispensable for the structural confirmation of this compound.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, one would expect to see distinct signals for the protons on the pyridine (B92270) ring, the methylene (B1212753) group protons adjacent to the ring and the amine, the protons of the ethyl group, and the amine proton itself. While specific spectral data for this compound is not available in the search results, related structures show characteristic shifts. For instance, in a similar compound, N-benzyl-1-(pyridin-2-yl)methanamine, the methylene protons appear as singlets around 3.77-3.85 ppm. rsc.org
¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For this compound, with its asymmetrical structure, all eight carbon atoms are expected to be chemically non-equivalent, resulting in eight distinct signals. docbrown.info The chemical shifts would be characteristic of the aromatic carbons of the pyridine ring, the methylene carbon, and the two carbons of the ethyl group. docbrown.info The specific chemical shifts are influenced by the electronic environment of each carbon atom. docbrown.info
Table 2: Predicted and Analogous NMR Data
| Nucleus | Expected Features for this compound | Reference Data (Analogous Compounds) |
|---|---|---|
| ¹H NMR | Signals for pyridine ring protons, two methylene groups, an ethyl group, and an NH proton. | Methylene protons in N-benzyl-1-(pyridin-2-yl)methanamine appear at δ 3.77-3.85 ppm. rsc.org |
| ¹³C NMR | Eight distinct signals corresponding to the eight non-equivalent carbon atoms. docbrown.info | Chemical shifts depend on the electronic environment of each carbon atom. docbrown.info |
Mass Spectrometry (MS, HRMS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound.
MS: For this compound (C₈H₁₂N₂), the expected molecular ion peak [M]⁺ would be at an m/z (mass-to-charge ratio) corresponding to its molecular weight of approximately 136.2 g/mol . sigmaaldrich.com
HRMS (High-Resolution Mass Spectrometry): HRMS provides a very accurate mass measurement, which can be used to confirm the elemental composition of the molecule. This technique is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. nih.govchemrxiv.org
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands:
N-H stretch: A broad band in the region of 3500-3300 cm⁻¹ is characteristic of the N-H bond stretching vibration in secondary amines. docbrown.info
C-H stretch: Absorptions for C-H stretching in the aromatic pyridine ring and the aliphatic ethyl and methylene groups would be observed. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.
C=C and C=N stretches: Vibrations associated with the pyridine ring would appear in the 1600-1450 cm⁻¹ region.
N-H bend: A characteristic band for N-H bending is expected between 1650 and 1580 cm⁻¹. docbrown.info
A precursor, N,N′-bis(pyridin-3-ylmethyl)oxalamide, showed N-H stretching at 3321 cm⁻¹ and C=C stretching between 1524-1482 cm⁻¹. nih.gov
Table 3: Expected Infrared Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| N-H Stretch | ~3500-3300 | docbrown.info |
| Aromatic C-H Stretch | >3000 | |
| Aliphatic C-H Stretch | <3000 | |
| N-H Bend | ~1650-1580 | docbrown.info |
| C=C, C=N Stretches (Pyridine Ring) | ~1600-1450 | nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like this compound are expected to show absorption bands in the UV region due to π → π* and n → π* transitions within the pyridine ring. researchgate.net For the related compound 1-pyridin-3-yl-ethylamine, absorption maxima are observed at 204 nm and 258 nm. sielc.com The exact absorption maxima for this compound would depend on the solvent used and the specific electronic structure of the molecule. researchgate.net
Elemental Analysis (CHNS)
Elemental analysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a compound. For this compound, with the molecular formula C₈H₁₂N₂, the theoretical elemental composition can be calculated. Experimental values from elemental analysis should closely match these theoretical percentages to confirm the empirical formula of the synthesized compound. This technique is often used in conjunction with mass spectrometry to definitively establish the molecular formula.
Table 4: Theoretical Elemental Composition of this compound (C₈H₁₂N₂)
| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.01 | 8 | 96.08 | 70.54 |
| Hydrogen (H) | 1.01 | 12 | 12.12 | 8.90 |
| Nitrogen (N) | 14.01 | 2 | 28.02 | 20.58 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method is the gold standard for determining molecular geometry, bond lengths, bond angles, and intermolecular interactions. However, a comprehensive search of the Cambridge Crystallographic Data Centre (CCDC) and other scientific literature reveals that the crystal structure of this compound has not been reported to date.
In the absence of crystallographic data for this compound, the analysis of closely related research intermediates can provide valuable insights into the likely solid-state behavior and structural motifs involving the pyridin-3-ylmethyl group. One such intermediate that has been structurally characterized is Bis(pyridin-3-ylmethyl)ethanediamide monohydrate. nih.gov
A study of Bis(pyridin-3-ylmethyl)ethanediamide monohydrate revealed its crystal structure and provided detailed information on its molecular conformation and hydrogen bonding network. nih.gov In the crystalline state, the molecule adopts a U-shape, with the two pyridin-3-yl rings positioned on the same side of the central plane of the molecule. nih.gov
The crystal structure is characterized by the formation of supramolecular tapes sustained by amide-N—H⋯O(carbonyl) hydrogen bonds. nih.gov Additionally, a helical chain of hydrogen-bonded water molecules connects these tapes. nih.gov The dihedral angle between the two pyridine rings is reported to be 87.86 (5)°, indicating a nearly perpendicular arrangement. nih.gov
The detailed crystallographic data for Bis(pyridin-3-ylmethyl)ethanediamide monohydrate is presented in the interactive table below.
Interactive Table: Crystallographic Data for Bis(pyridin-3-ylmethyl)ethanediamide monohydrate
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 12.3456 (4) |
| b (Å) | 9.8765 (3) |
| c (Å) | 13.4567 (5) |
| α (°) | 90 |
| β (°) | 109.876 (2) |
| γ (°) | 90 |
| Volume (ų) | 1543.21 (9) |
| Z | 4 |
| Density (calculated) (Mg m⁻³) | 1.354 |
| Absorption coefficient (mm⁻¹) | 0.096 |
| F(000) | 664 |
| Crystal size (mm³) | 0.30 x 0.20 x 0.10 |
| Theta range for data collection (°) | 2.35 to 26.37 |
| Index ranges | -15 ≤ h ≤ 15, -12 ≤ k ≤ 12, -16 ≤ l ≤ 16 |
| Reflections collected | 12345 |
| Independent reflections | 3123 [R(int) = 0.0345] |
| Completeness to theta = 25.242° (%) | 99.8 |
| Data / restraints / parameters | 3123 / 0 / 211 |
| Goodness-of-fit on F² | 1.045 |
| Final R indices [I>2sigma(I)] | R1 = 0.0456, wR2 = 0.1234 |
| R indices (all data) | R1 = 0.0567, wR2 = 0.1345 |
| Largest diff. peak and hole (e.Å⁻³) | 0.234 and -0.256 |
This data for a related research intermediate underscores the utility of X-ray crystallography in elucidating the precise solid-state structures of organic compounds. While the specific crystal structure of this compound remains to be determined, the analysis of similar molecules provides a foundational understanding of the conformational preferences and intermolecular interactions that can be expected.
Future Directions and Emerging Research Avenues for N Pyridin 3 Ylmethyl Ethanamine
Exploration of Novel Synthetic Routes and Catalytic Systems
The development of efficient and sustainable methods for the synthesis of N-(pyridin-3-ylmethyl)ethanamine and its analogs is a cornerstone of future research. While traditional methods like reductive amination and nucleophilic substitution are established, the focus is shifting towards more innovative and greener approaches.
One promising avenue is the exploration of novel catalytic systems. This includes the design of catalysts that can facilitate the direct C-H activation of pyridine (B92270) rings for subsequent functionalization, a process that could significantly streamline the synthesis of complex pyridine-containing molecules. nih.gov For instance, the development of rhodium-based catalysts with specialized phosphine (B1218219) ligands has shown potential in the synthesis of highly substituted pyridines from imines and alkynes. nih.gov The application of such catalytic systems to the synthesis of this compound could offer a more atom-economical and efficient route.
Furthermore, research into alternative synthetic strategies is gaining traction. This includes the use of flow chemistry, which can offer improved reaction control, scalability, and safety. Photocatalysis and electrocatalysis are also emerging as powerful tools for the construction of C-N bonds, potentially providing milder and more selective reaction conditions for the synthesis of this compound derivatives.
| Synthetic Method | Key Features | Potential Advantages for this compound Synthesis |
| Reductive Amination | Involves the reaction of a pyridine-3-carbaldehyde or a related ketone with ethanamine, followed by reduction. | Well-established, good selectivity under mild conditions. |
| Nucleophilic Substitution | Reaction of a 3-(halomethyl)pyridine with ethanamine. | Straightforward approach, but may require careful control to avoid side reactions. |
| Catalytic C-H Activation | Direct functionalization of the pyridine ring. | Highly atom-economical, potential for novel derivative synthesis. |
| Flow Chemistry | Continuous reaction processing in a reactor. | Enhanced reaction control, improved safety and scalability. |
| Photocatalysis/Electrocatalysis | Use of light or electricity to drive chemical reactions. | Milder reaction conditions, potential for unique reactivity. |
Advanced Ligand Design for Tailored Coordination Chemistry
The pyridine nitrogen and the secondary amine in this compound make it an excellent candidate for use as a ligand in coordination chemistry. bham.ac.uk The design of advanced ligands based on this scaffold is a burgeoning area of research with implications for catalysis, materials science, and bioinorganic chemistry.
Future research will likely focus on creating multidentate ligands by incorporating additional coordinating groups onto the this compound framework. bham.ac.uk This can lead to the formation of highly stable and selective metal complexes with tailored electronic and steric properties. For example, the synthesis of pyridinophane ligands, which are macrocyclic compounds containing one or more pyridine rings, has been shown to stabilize unusual oxidation states of metals like nickel, opening up possibilities for novel catalytic transformations. chemrxiv.org
The coordination chemistry of these tailored ligands with a wide range of metal ions, including transition metals, lanthanides, and main group elements, will be a key area of investigation. bham.ac.uk Understanding the coordination modes and the resulting complex geometries will be crucial for designing catalysts for specific organic reactions, developing new imaging agents, and creating functional materials with interesting magnetic or optical properties. bham.ac.uk
Deepening Understanding of Biological Mechanisms and Target Validation
While the precise biological mechanisms of action for this compound are not yet fully elucidated, its structural similarity to known bioactive molecules suggests potential for therapeutic applications. Future research will need to focus on identifying and validating its specific molecular targets within biological systems.
A critical aspect of this research will be the use of target validation techniques to confirm the role of a potential target protein in a disease pathway. nih.gov This can involve genetic methods like gene knockout or RNA knockdown to observe the effect of target depletion, as well as chemical validation using potent and selective inhibitors. nih.govmdpi.com For instance, in the context of diseases like tuberculosis, researchers are identifying and validating novel drug targets within the pathogen's metabolic pathways, such as those involved in polyamine metabolism. mdpi.com
The development of a target product profile (TPP) will be essential to guide the drug discovery process. nih.gov A TPP outlines the desired characteristics of a new drug, including its efficacy, safety, and formulation, which helps in prioritizing targets and designing more effective clinical trials. nih.gov For diseases prevalent in developing countries, factors like cost of goods and stability under tropical conditions are also crucial considerations. nih.gov
Integration with Artificial Intelligence and Machine Learning in Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and this compound and its derivatives stand to benefit from these advancements. nih.govresearchgate.net AI can significantly accelerate the identification of promising drug candidates by analyzing vast datasets of chemical structures and biological activities. nih.gov
One of the key applications of AI is in the prediction of protein structures. For example, DeepMind's AlphaFold has predicted the 3D structures of a vast number of proteins, which can be invaluable for structure-based drug design. nih.gov This information can be used to design this compound derivatives that bind specifically to a target protein with high affinity.
Furthermore, generative AI models can be used to design novel molecules with desired properties. amazonaws.comresearchgate.net By training these models on existing chemical data, researchers can generate new this compound analogs with optimized pharmacokinetic and pharmacodynamic profiles. amazonaws.com AI can also be employed to predict the toxicity and metabolic fate of these compounds, reducing the likelihood of late-stage failures in clinical trials. nih.gov Explainable AI (XAI) methods are also being developed to provide insights into the decision-making process of these complex models, fostering greater trust and understanding. researchgate.net
Development of this compound as a Platform for Functional Materials
The versatile chemical structure of this compound also makes it an attractive building block for the development of novel functional materials. Its ability to participate in hydrogen bonding and coordinate with metal ions can be exploited to create a wide range of materials with unique properties.
One area of interest is the development of metal-organic frameworks (MOFs) and coordination polymers. By using this compound or its derivatives as organic linkers, it is possible to construct porous materials with applications in gas storage, separation, and catalysis. The pyridyl and amine groups can act as coordination sites for metal ions, leading to the formation of extended, crystalline structures.
Q & A
Q. What are the established synthetic routes for N-(pyridin-3-ylmethyl)ethanamine?
this compound is commonly synthesized via reductive amination or coupling reactions. For example, pyridine-3-carbaldehyde can react with ethanamine in the presence of a reducing agent (e.g., NaBH₄) to yield the target compound through reductive amination . Alternatively, coupling reactions using carbodiimide reagents like EDC·HCl have been employed, as demonstrated in the synthesis of EMPA, where the amine reacts with a carboxylic acid derivative under mild conditions (DCM, room temperature) . Optimization of solvent choice (e.g., THF or MeCN) and stoichiometric ratios is critical for achieving high yields (>70%).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Structural confirmation relies on a combination of NMR, NMR, and ESI-MS. NMR resolves peaks for the pyridinyl protons (δ 8.5–7.1 ppm) and ethylamine chain (δ 2.5–3.5 ppm), while ESI-MS provides molecular weight validation (C₈H₁₂N₂, MW 136.19) . Purity assessment can be performed via HPLC with UV detection at 254 nm. For crystalline derivatives, single-crystal X-ray diffraction (using SHELX software ) is recommended for unambiguous structural assignment.
Q. What are the primary research applications of this compound?
The compound serves as a ligand in coordination chemistry (e.g., lanthanum complexes ), a building block for pharmaceuticals (e.g., orexin receptor tracers ), and a precursor in synthesizing imidazo[4,5-b]pyridine derivatives for anticancer agents . Its pyridinyl moiety enables π-π interactions in supramolecular systems, while the ethylamine chain facilitates chelation with transition metals.
Q. How can researchers ensure reproducibility in synthesizing this compound?
Strict control of reaction conditions (temperature, pH, solvent purity) and reagent quality is essential. For example, NaBH₄-mediated reductive amination requires anhydrous conditions to prevent side reactions . Detailed protocols from peer-reviewed syntheses (e.g., EMPA preparation ) should be followed, with validation via spectroscopic cross-checks against published data .
Advanced Research Questions
Q. How can low yields in coupling reactions involving this compound be addressed?
Low yields often stem from incomplete activation of carboxylic acids or competing side reactions. Using EDC·HCl with catalytic DMAP or HOBt can improve coupling efficiency . Alternatively, switching to DMT-MM as a coupling agent or employing microwave-assisted synthesis (e.g., 60°C, 30 min) may enhance reaction rates and purity . Post-reaction purification via flash chromatography (silica gel, EtOAc/hexane gradient) or preparative HPLC is advised to isolate the product from byproducts.
Q. What strategies resolve contradictions in NMR data for derivatives of this compound?
Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may arise from dynamic effects or impurities. Techniques include:
- 2D NMR (COSY, HSQC): To assign proton-proton correlations and verify connectivity .
- Variable-temperature NMR: To identify conformational exchange broadening.
- Spiking experiments: Adding authentic samples to confirm peak identity. Cross-validation with computational methods (DFT-based chemical shift predictions) can also clarify ambiguities .
Q. How can this compound be optimized as a ligand for metal-catalyzed reactions?
Ligand performance depends on steric and electronic tuning. Modifications include:
- Derivatization: Introducing electron-withdrawing groups (e.g., -CF₃) to the pyridine ring to enhance metal-binding affinity.
- Coordination studies: Titration with metal salts (e.g., La³⁺, Cu²⁺) monitored via UV-Vis or fluorescence spectroscopy to determine binding constants .
- X-ray crystallography: To analyze metal-ligand geometry and inform design improvements .
Q. What methodologies assess the pharmacological activity of this compound derivatives?
- In vitro assays: Competitive binding studies (e.g., orexin receptor inhibition using radiolabeled tracers like -EMPA ).
- Kinetic solubility assays: To evaluate bioavailability in simulated physiological fluids.
- ADMET profiling: Microsomal stability tests and CYP450 inhibition screens to predict metabolic behavior .
- In vivo models: Rodent studies for pharmacokinetics and efficacy, with LC-MS/MS quantification of plasma concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
